4-Piperidine vs. 3-Piperidine Regioisomers: Structural Identity and Physicochemical Divergence
4-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)piperidine differs from its closest structural analog, 3-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)piperidine (CAS 1339697-55-0), solely in the position of piperidine attachment (4-position vs. 3-position). Despite identical molecular formula (C11H20N4) and molecular weight (208.30 g/mol), this regiochemical variation produces measurable differences in physicochemical parameters. Computational predictions indicate the 4-piperidine isomer exhibits a higher LogP (1.23) compared to the 3-piperidine isomer (LogP ~1.62, estimated from the 3-substituted analog data) . The pKa of the piperidine nitrogen also diverges: predicted pKa of 9.37 for the 3-piperidine isomer , while the 4-piperidine isomer is expected to have a pKa closer to 8.9-9.1 based on class-level data for 4-substituted piperidines. These differences in LogP and basicity directly influence membrane permeability and solubility, critical parameters for both in vitro assay behavior and downstream lead optimization [1]. The 4-piperidine substitution pattern has been preferentially employed in glutaminyl cyclase (QC/isoQC) inhibitor programs due to favorable spatial orientation within the enzyme active site [1].
| Evidence Dimension | LogP (lipophilicity) |
|---|---|
| Target Compound Data | 1.23 (predicted) |
| Comparator Or Baseline | 3-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)piperidine: ~1.62 (predicted) |
| Quantified Difference | ΔLogP ≈ 0.39 (target compound more hydrophilic) |
| Conditions | Computational prediction based on molecular structure |
Why This Matters
The lower LogP of the 4-piperidine isomer predicts enhanced aqueous solubility and potentially improved bioavailability in lead optimization campaigns, a key differentiator for researchers prioritizing physicochemical developability.
- [1] Zhou Q, et al. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. Eur J Med Chem. 2025;281:117019. View Source
